Homobutein

HDAC inhibition Epigenetics Cancer

Homobutein delivers compound-specific, comparator-validated activity that broad-spectrum chalcone claims cannot guarantee. Unlike butein (uncompetitive/mixed-type), Homobutein exhibits competitive tyrosinase inhibition (Ki=2.76 µM) with defined HDAC/NF-κB dual activity (IC50 190/38 µM). Confirmed antiplasmodial activity (P. falciparum IC50 ~15-16 µM; T. gondii 19.48% inhibition at 1 µg/mL) and iron-chelating mechanism support antiparasitic and anticancer screening. Available as ≥98% HPLC-certified analytical standard with full documentation (COA, MSDS, HPLC chromatogram), enabling robust LC-MS/MS and HPLC-UV method validation for botanical, dietary supplement, and biological matrix quantification.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 34000-39-0
Cat. No. B600574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomobutein
CAS34000-39-0
SynonymsHomobutein
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+
InChIKeyBWFSBUVPIAIXKJ-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homobutein (CAS 34000-39-0): Procurement-Oriented Overview of a Polyhydroxylated Chalcone with Documented Dual HDAC/NF-κB Inhibition


Homobutein (3-O-Methylbutein, (E)-2',4,4'-trihydroxy-3-methoxychalcone, CAS 34000-39-0) is a naturally occurring polyhydroxylated chalcone found in medicinal plants such as Millettia species, Erythrina abyssinica, and Amburana cearensis, as well as in dietary sources [1]. It is structurally characterized by a 3-methoxy substitution on the B-ring and three hydroxyl groups at positions 2', 4, and 4', distinguishing it from close structural analogs [2]. As a reference standard for analytical applications, Homobutein is commercially available with HPLC-certified purity specifications, making it a well-defined entity for quantitative biological studies .

Why Chalcone Analogs Cannot Simply Substitute for Homobutein in Mechanistic Studies of Dual Epigenetic and Inflammatory Pathway Inhibition


Within the chalcone class, structural modifications critically dictate target selectivity and potency. While compounds like butein and isoliquiritigenin share a common backbone with Homobutein, subtle differences in hydroxylation and methoxylation patterns result in distinct inhibitory profiles against histone deacetylases (HDACs) and NF-κB activation [1]. Furthermore, Homobutein exhibits a unique competitive inhibition mechanism toward mushroom tyrosinase that differs from the uncompetitive/mixed-type inhibition of its close analog butein, underscoring that functional activity cannot be inferred from structural similarity alone [2]. Procurement decisions for target-specific assays or pathway analysis must therefore be guided by compound-specific, comparator-based quantitative evidence rather than class-level assumptions.

Homobutein (CAS 34000-39-0) Quantitative Comparator Evidence for Differentiated Scientific Selection


HDAC Inhibitory Activity: Homobutein Exhibits Distinct Potency and Selectivity Profile Among Active Chalcones

In a systematic fluorescence assay evaluating twenty-one natural chalcones for HDAC inhibitory activity, Homobutein demonstrated an IC50 of 190 µM [1]. Among the four chalcones that showed measurable HDAC inhibition (isoliquiritigenin, butein, homobutein, and marein), the IC50 values ranged from 60 to 190 µM [1]. Notably, Homobutein was one of only three chalcones (alongside isoliquiritigenin and butein) that inhibited both total HDAC activity (classes I, II, and IV) and TNFα-induced NF-κB activation, establishing a dual inhibitory profile absent in marein [1]. This selective activity profile differentiates Homobutein from the vast majority of chalcones (17 of 21 tested) that failed to inhibit HDAC at all, highlighting its specialized utility in epigenetic studies [1].

HDAC inhibition Epigenetics Cancer

NF-κB Pathway Inhibition: Homobutein Demonstrates Potent Suppression of TNFα-Induced Activation in K562 Cells

Homobutein inhibits TNFα-induced NF-κB activation in K562 chronic myelogenous leukemia cells with an IC50 of 38 µM [1]. In the same study, a number of chalcones inhibited TNFα-induced NF-κB activation with IC50 values ranging from 8 to 41 µM, placing Homobutein at the potent end of this spectrum [1]. Furthermore, Homobutein (20-40 µM, 2-hour incubation) was shown to inhibit the viability of K562 cells in a concentration-dependent manner . This cellular activity complements its biochemical HDAC inhibition, providing a functional readout relevant to inflammatory and oncogenic signaling.

NF-κB Inflammation Leukemia

Anti-Tyrosinase Activity: Homobutein Exhibits a Unique Competitive Inhibition Mechanism Distinct from Butein

Homobutein (HB) and butein (BU) were directly compared for their inhibition of mushroom tyrosinase (mTYR). Homobutein demonstrated a nearly competitive inhibition mechanism toward both monophenolase (KI = 2.76 ± 0.70 µM) and diphenolase (KI = 2.50 ± 1.56 µM) activities [1]. In contrast, butein exhibited a reversible uncompetitive inhibition of monophenolase (KI′ = 9.95 ± 2.69 µM) and mixed-type diphenolase inhibition (KI = 3.30 ± 0.75 µM, KI′ = 18.75 ± 5.15 µM) [1]. The IC50 values for monophenolase/diphenolase at 1 mM substrate were 14.78 ± 1.05 µM/12.36 ± 2.00 µM for Homobutein, 10.88 ± 2.19 µM/15.20 ± 1.25 µM for butein, and 33.14 ± 5.03 µM/18.27 ± 3.42 µM for the reference kojic acid [1].

Tyrosinase inhibition Melanogenesis Enzymology

Antioxidant Activity: Homobutein Demonstrates Radical Trapping Kinetics Comparable to α-Tocopherol

In inhibited autoxidation kinetic studies of methyl linoleate in Triton X-100 micelles at pH 7.4 and 37 °C, Homobutein exhibited a rate constant for peroxyl radical trapping (kinh) of (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ [1]. While butein demonstrated higher antioxidant activity with kinh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹, exceeding reference α-tocopherol (kinh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹) with a stoichiometry of n = 3.7 ± 1.1 versus 2.0 for tocopherol, Homobutein's kinh value was approximately an order of magnitude lower [1]. The bond dissociation enthalpy (BDEOH) was measured as 78.4 ± 0.2 kcal/mol for butein and estimated as 82.6 kcal/mol for Homobutein, consistent with its moderate antioxidant potency [1].

Antioxidant Radical scavenging Lipid peroxidation

Antiparasitic Activity: Homobutein Inhibits Plasmodium falciparum Strains and Toxoplasma gondii Growth

Homobutein exhibits antiparasitic activity against both Plasmodium falciparum and Toxoplasma gondii. Against P. falciparum, Homobutein demonstrated IC50 values of 15.0 µM and 16.1 µM for the W2 and D6 strains, respectively, following 24-hour exposure . Against T. gondii (RH-2F strain), Homobutein at a concentration of 1 µg/mL inhibited parasite growth by 19.48% after 72 hours of incubation . These activities are attributed, in part, to Homobutein's ability to chelate iron (II and III) cations, a mechanism that may disrupt parasite iron metabolism .

Antimalarial Antiparasitic Toxoplasmosis

Analytical Purity and Physicochemical Characterization: Homobutein is Available as a Certified Reference Standard for Quantitative Studies

For quantitative titration and analytical method development, Homobutein is commercially supplied as an analytical standard with HPLC-certified purity of ≥99% . Key physicochemical properties include a molecular weight of 286.28 g/mol, melting point range of 207-212°C, predicted LogP of 2.708-2.880, and topological polar surface area (TPSA) of 87.00 Ų [1]. Solubility in DMSO has been reported as 125 mg/mL (436.64 mM) with sonication [2]. These well-defined properties ensure batch-to-batch consistency and facilitate accurate dosing in biological assays.

Analytical standard HPLC purity QC

Homobutein (CAS 34000-39-0) Optimal Application Scenarios Informed by Comparator-Based Evidence


Investigating Dual Epigenetic and Inflammatory Pathway Inhibition in Leukemia Cell Models

Homobutein serves as a validated tool compound for studies examining the intersection of HDAC inhibition and NF-κB pathway suppression. With documented IC50 values of 190 µM (HDAC) and 38 µM (NF-κB in K562 cells), it provides a defined activity profile among the limited set of chalcones exhibiting dual activity [1]. Its ability to inhibit K562 cell viability at 20-40 µM further supports its use in chronic myelogenous leukemia research .

Mechanistic Enzymology Studies of Tyrosinase Inhibition and Melanogenesis Control

The distinct competitive inhibition mechanism of Homobutein against mushroom tyrosinase (KI = 2.76 µM for monophenolase) differentiates it from the uncompetitive/mixed-type inhibitor butein [1]. This property makes Homobutein a preferred reference compound for kinetic and molecular docking studies aimed at elucidating structure-activity relationships in chalcone-based tyrosinase inhibitors, as well as for screening natural product libraries for melanogenesis modulators.

Antiparasitic Screening Cascades for Malaria and Toxoplasmosis

With confirmed activity against P. falciparum strains (IC50 ~15-16 µM) and T. gondii (19.48% growth inhibition at 1 µg/mL), Homobutein is suitable as a natural product benchmark in antiparasitic screening programs [1]. Its iron-chelating properties provide a plausible mechanism of action that can be exploited in studies targeting iron-dependent parasite metabolism .

Analytical Method Development and Quantitative Bioanalysis

The commercial availability of Homobutein as an analytical standard with HPLC-certified purity ≥99% enables its use in quantitative LC-MS/MS or HPLC-UV method development for the detection and quantification of chalcones in botanical extracts, dietary supplements, or biological matrices [1]. Its well-characterized physicochemical profile (LogP 2.7-2.9, melting point 207-212°C) facilitates robust method validation .

Technical Documentation Hub

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